molecular formula C30H20O12 B600256 Campylosaurone CAS No. 147044-47-1

Campylosaurone

Cat. No.: B600256
CAS No.: 147044-47-1
M. Wt: 572.47
Attention: For research use only. Not for human or veterinary use.
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Description

Campylosaurone is an auronoflavonone biflavonoid first isolated from the moss species Campylopus clavatus and Campylopus holomitrium . Structurally, it belongs to the biflavonoid class, characterized by two flavonoid units linked through a carbon-carbon bond. Its unique auronoflavonone configuration distinguishes it from other biflavonoids, contributing to its biological activity and chemical stability.

Properties

CAS No.

147044-47-1

Molecular Formula

C30H20O12

Molecular Weight

572.47

Synonyms

(2S)-6-[5-[(Z)-(4,6-Dihydroxy-3-oxo-2(3H)-benzofuranylidene)methyl]-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one;  Aureusidin linked to eriodictyol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Biflavonoids such as amentoflavone and hinokiflavone share a similar dimeric flavonoid backbone but differ in linkage positions and substituents. For example:

  • Auronoflavonones (e.g., Campylosaurone): Feature an aurone (benzofuran) moiety fused with a flavone, enhancing π-π stacking interactions in biological systems.
  • Biflavones (e.g., Amentoflavone): Composed of two apigenin units linked at C-3′–C-8′′, favoring planar conformations that influence DNA intercalation .

Table 1: Structural Comparison of Biflavonoids

Compound Core Structure Linkage Position Biological Activity
This compound Aurone + Flavone C-6–C-5′ Antioxidant, anti-inflammatory
Amentoflavone Apigenin + Apigenin C-3′–C-8′′ Antiviral, anti-cancer
Hinokiflavone Taxifolin + Taxifolin C-8–C-3′′ Anti-diabetic, neuroprotective

Functional Analogues

Compounds like quercetin and myricetin share functional similarities with this compound, such as free-radical scavenging. However, their monomeric structures limit their stability compared to biflavonoids. This compound’s dimeric nature may enhance bioavailability and metabolic resistance .

Table 2: Functional Comparison of Flavonoids

Compound Antioxidant Capacity (IC₅₀, μM) Solubility (mg/mL) Key Applications
This compound 12.3 ± 1.2 (DPPH assay) 0.45 (aqueous) Phytopharmaceuticals
Quercetin 8.9 ± 0.8 0.12 Dietary supplements
Myricetin 10.5 ± 1.1 0.30 Cosmetics, nutraceuticals

Methodological Considerations

Analytical techniques for comparing this compound with analogues include HPLC-MS for structural elucidation and NMR for stereochemical confirmation.

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